molecular formula C5H7N3O B3424221 2,5-Dimethyl-2H-1,2,3-triazole-4-carbaldehyde CAS No. 337310-88-0

2,5-Dimethyl-2H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B3424221
CAS No.: 337310-88-0
M. Wt: 125.13 g/mol
InChI Key: RYMVKLLGSFOLIN-UHFFFAOYSA-N
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Description

2,5-Dimethyl-2H-1,2,3-triazole-4-carbaldehyde is a heterocyclic organic compound featuring a triazole ring substituted with two methyl groups and an aldehyde functional group. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-2H-1,2,3-triazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dimethyl-1H-1,2,3-triazole with an oxidizing agent to introduce the aldehyde group at the 4-position. This can be achieved using reagents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) under mild conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial to optimize the synthesis and minimize by-products.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The triazole ring can undergo electrophilic substitution reactions, where the methyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, PCC

    Reduction: NaBH₄, LiAlH₄

    Substitution: Halogenating agents, nitrating agents

Major Products:

    Oxidation: 2,5-Dimethyl-2H-1,2,3-triazole-4-carboxylic acid

    Reduction: 2,5-Dimethyl-2H-1,2,3-triazole-4-methanol

    Substitution: Various substituted triazoles depending on the reagents used

Scientific Research Applications

2,5-Dimethyl-2H-1,2,3-triazole-4-carbaldehyde has diverse applications across multiple fields:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and antimicrobial agents.

    Medicine: Explored for its role in drug discovery, especially in the synthesis of compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which 2,5-Dimethyl-2H-1,2,3-triazole-4-carbaldehyde exerts its effects is largely dependent on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The triazole ring can also participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-Methyl-2H-1,2,3-triazole-4-carbaldehyde: Lacks the second methyl group, which can affect its reactivity and binding properties.

    2,5-Dimethyl-1H-1,2,3-triazole: Lacks the aldehyde group, making it less reactive in certain chemical transformations.

    4-Formyl-1,2,3-triazole: Similar structure but without the methyl substitutions, leading to different steric and electronic properties.

Uniqueness: 2,5-Dimethyl-2H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of both methyl groups and the aldehyde functional group, which confer distinct reactivity patterns and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

2,5-dimethyltriazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-4-5(3-9)7-8(2)6-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMVKLLGSFOLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337310-88-0
Record name 2,5-dimethyl-2H-1,2,3-triazole-4-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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